(E)-N-(6-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide
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Overview
Description
(E)-N-(6-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide is a synthetic organic compound characterized by its unique structure, which includes a brominated naphthalene ring and a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of Ylidene Intermediate: The brominated compound is then reacted with an appropriate sulfinamide reagent under specific conditions to form the ylidene intermediate.
Final Product Formation: The ylidene intermediate is further reacted with 2-methylpropane-2-sulfinamide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the naphthalene ring .
Scientific Research Applications
(E)-N-(6-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(6-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The brominated naphthalene ring and sulfinamide group are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,4-dihydronaphthalen-1(2H)-one: A precursor in the synthesis of the target compound.
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Sulfinamide derivatives: Compounds with similar sulfinamide groups but different aromatic rings.
Uniqueness
(E)-N-(6-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide is unique due to its specific combination of a brominated naphthalene ring and a sulfinamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H18BrNOS |
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Molecular Weight |
328.27 g/mol |
IUPAC Name |
(NE)-N-(6-bromo-3,4-dihydro-2H-naphthalen-1-ylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C14H18BrNOS/c1-14(2,3)18(17)16-13-6-4-5-10-9-11(15)7-8-12(10)13/h7-9H,4-6H2,1-3H3/b16-13+ |
InChI Key |
HCRWQLNCXGWPFI-DTQAZKPQSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/1\CCCC2=C1C=CC(=C2)Br |
Canonical SMILES |
CC(C)(C)S(=O)N=C1CCCC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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